molecular formula C34H68O4S B12566670 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane CAS No. 184643-90-1

3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane

Cat. No.: B12566670
CAS No.: 184643-90-1
M. Wt: 573.0 g/mol
InChI Key: DMLFSJHDTQMJLR-UHFFFAOYSA-N
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Description

3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications. This particular compound is characterized by its large ring structure, which includes four oxygen atoms and one sulfur atom, providing unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of dodecyl bromide with a suitable diol in the presence of a base to form the intermediate. This intermediate is then cyclized using a sulfur-containing reagent to form the final macrocyclic structure. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the completion of the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form complexes with biologically relevant cations.

    Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific metal ions in the body.

    Industry: Utilized in the extraction and separation of metal ions from various industrial processes.

Mechanism of Action

The mechanism of action of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure provide multiple coordination sites for binding metal ions. This complexation can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Similar structure but without the dodecyl substituents.

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, providing different coordination properties.

    Kryptofix 22DD: Another macrocyclic compound with similar complexation abilities but different structural features.

Uniqueness

3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is unique due to its dodecyl substituents, which enhance its lipophilicity and potentially improve its solubility in organic solvents. This makes it particularly useful in applications where solubility and lipophilicity are important factors.

Properties

CAS No.

184643-90-1

Molecular Formula

C34H68O4S

Molecular Weight

573.0 g/mol

IUPAC Name

3,8-didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane

InChI

InChI=1S/C34H68O4S/c1-3-5-7-9-11-13-15-17-19-21-23-33-31-35-27-29-39-30-28-36-32-34(38-26-25-37-33)24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3

InChI Key

DMLFSJHDTQMJLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1COCCSCCOCC(OCCO1)CCCCCCCCCCCC

Origin of Product

United States

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